molecular formula C3H4N2S B1592242 Isothiazol-5-amine CAS No. 82357-92-4

Isothiazol-5-amine

Cat. No. B1592242
CAS RN: 82357-92-4
M. Wt: 100.14 g/mol
InChI Key: GKZNVLJEHYUFIC-UHFFFAOYSA-N
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Description

Isothiazol-5-amine, also known as 1H-1lambda3-isothiazol-5-amine, is a compound with the molecular weight of 137.61 . It is a white to pale-yellow to yellow-brown solid .


Synthesis Analysis

Isothiazoles can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .


Molecular Structure Analysis

The molecular structure of Isothiazol-5-amine consists of a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

The antimicrobial activity of isothiazolinones, a group of compounds that Isothiazol-5-amine belongs to, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .


Physical And Chemical Properties Analysis

Isothiazol-5-amine is a white to pale-yellow to yellow-brown solid . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

  • Industrial and Occupational Usage

    • Isothiazolinones are used as chemical additives in various industries .
    • They are added to water-based products such as paints, adhesives, emulsions, and cutting fluids to prevent microbial growth .
    • Despite their effectiveness, they may pose ecotoxicological hazards, and their use is regulated .
  • Antibacterial Agents Against Antibiotic-Resistant Strains

    • Isothiazolinone analogues have been identified as potent bactericidal agents against antibiotic-resistant strains such as Carbapenem-resistant Enterobacterales (CRE) and Methicillin-resistant Staphylococcus aureus (MRSA) .
    • A series of 14 isothiazol-3 (2H)-one analogues were designed and synthesized, and their antibacterial activity was evaluated .
    • The results suggested that 5-chloroisothiazolone core with an N-(4-chlorophenyl) substitution was the most potent antibacterial activity against the E. coli BL21 (NDM-1) with MIC value of less than 0.032 μg/mL .
  • Textile Industry

    • Isothiazolinone is used as a leveling agent for acrylic fiber dyeing and for its smooth and antistatic treatment before textile processing .
    • It can also be used as fungicide, fungicide, antistatic agent, emulsifier and conditioner in textile printing and dyeing industry .
  • Consumer Products

    • Isothiazolinones are widely used as effective preservatives to control the growth of microbes in various applications, such as cosmetics, paint, detergents, adhesive, paper and cardboard, and consumer products .
  • Wastewater Treatment

    • Isothiazolinones are used in industrial wastewater treatment due to their biocidal properties .
  • Cooling Water Systems

    • Isothiazolinones are used to control bacteria, fungi, and algae in cooling water systems . They help maintain the efficiency of these systems by preventing biofouling .
  • Fuel Storage Tanks

    • In fuel storage tanks, isothiazolinones are used to prevent microbial growth, which can lead to the degradation of the fuel quality .
  • Wood Preservation

    • Isothiazolinones are used in wood preservation to protect the wood from fungal decay and insect damage .

As always, it’s important to note that despite their effectiveness, Isothiazolinones are known to cause skin irritations and allergies, and their use is regulated in many regions due to potential ecotoxicological hazards . It’s important to handle these compounds with care and to follow all safety guidelines when using them.

Safety And Hazards

Isothiazol-5-amine has been classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c4-3-1-2-5-6-3/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZNVLJEHYUFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601438
Record name 1,2-Thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazol-5-amine

CAS RN

82357-92-4
Record name 1,2-Thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Barilli, L Aldegheri, F Bianchi, L Brault… - Journal of Medicinal …, 2021 - ACS Publications
… The derivatives 16–33 bearing various right hand side moieties were all prepared from benzo[d]isothiazol-5-amine 73a (Scheme 2). Compounds 18 and 25–33 were synthesized using …
Number of citations: 6 pubs.acs.org
W Fan - Tetrahedron, 2023 - Elsevier
… To further demonstrate the viability of this protocol, isoxazol-5-amine and isothiazol-5-amine, as … Similarly, isothiazol-5-amine was converted into biheterocyclic indolin-2-one-isothiazole …
Number of citations: 2 www.sciencedirect.com
S Cherukupalli, R Karpoormath… - European journal of …, 2017 - Elsevier
… Compound 29 [3-methyl-N-(3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)isothiazol-5-amine] emerged as the most active against CHK1 enzyme and also …
Number of citations: 147 www.sciencedirect.com
JPN Papillon, K Nakajima, CD Adair… - Journal of medicinal …, 2018 - ACS Publications
… It was then concentrated in vacuo, and the residue was purified by silica-gel chromatography (EtOAc/heptane) to give 3-(trifluoromethyl)isothiazol-5-amine, 31 (182 mg, 15% yield). H …
Number of citations: 117 pubs.acs.org
HM Gordhan, ST Miller, DC Clancy, M Ina… - Journal of Medicinal …, 2023 - ACS Publications
… The 3-methyl-N-(5-methylpyrimidin-2-yl)isothiazol-5-amine subunit of compound 5 was largely retained as the hinge-binding motif for our SAR exploration of nonaromatic sp 3 bridging …
Number of citations: 2 pubs.acs.org
AS Alharbi, AN Al-Romaizan… - Advances in Organic …, 2022 - books.google.com
… Therefore, refluxing of 77 with methyl 3-aminothiophene-2-carboxylate, isothiazol-5-amine, and 4-methylisoxazol-3-amine produced 4-hydroxy-1-methyl-N-(hetaryl)-1H-benzo [c][1, 2] …
Number of citations: 0 books.google.com
D Ali, T Parvin, LH Choudhury - The Journal of Organic Chemistry, 2022 - ACS Publications
Herein, we report an efficient methodology for the synthesis of alkyl, benzyl, and phenyl selenoethers of aminopyrazoles and aminouracils by C(sp 2 )–H functionalization in the …
Number of citations: 20 pubs.acs.org
R Raghu, V Devaraji, K Leena, SD Riyaz… - Current Topics in …, 2014 - ingentaconnect.com
Cancer remains one of the major contributors to human mortality and a hazard to human growth. The search for a new treatment continues unabated. Aurora kinases play an important …
Number of citations: 14 www.ingentaconnect.com
Y Tao, J Yan, B Cai - Mass Spectrometry Reviews, 2021 - Wiley Online Library
Despite the recent increase in the development of bioactive molecules in the drug industry, the enormous chemical space and lack of productivity are still important issues. Additional …
O Hylse - is.muni.cz
The synthetic lethal combination of inhibition of CHK1 protein kinase and application of DNA-damaging agents in p53-deficient cancer cells appears to be promising therapeutic …
Number of citations: 2 is.muni.cz

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